2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a phenyl ring, and a thiadiazole moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable phenyl halide and a palladium catalyst.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is incorporated via an etherification reaction, where a methoxyphenol derivative is reacted with an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent, such as acetic anhydride or an acyl chloride.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)ethanamide: This compound has a similar structure but with an ethanamide linkage instead of an acetamide linkage.
2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propionamide: This compound features a propionamide linkage, which may impart different chemical and biological properties.
2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butyramide: The butyramide derivative has a longer carbon chain, potentially affecting its solubility and reactivity.
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-19-16(20-24-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,20,21) |
InChI Key |
CSUUCRUYJAOAIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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